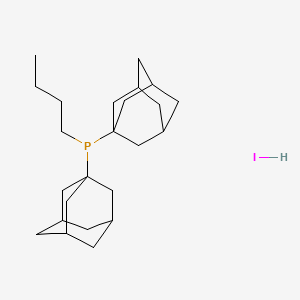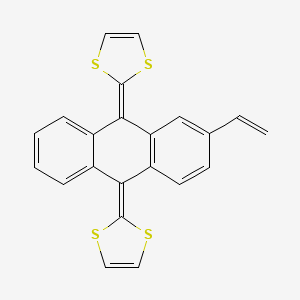
2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole)
Descripción general
Descripción
The compound "2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole)" is a conjugated organic molecule that is part of a broader class of compounds known for their piezofluorochromic properties and aggregation-induced emission (AIE) characteristics. These compounds typically consist of an anthracene core substituted with various functional groups that can influence their optical and physical properties. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds with similar anthracene moieties and vinyl linkages, which can provide insights into the behavior and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the introduction of functional groups such as N-hexyl-phenothiazine , N-alkylindole , and N-alkylphenothiazine to the anthracene core. These modifications are designed to enhance solubility and tailor the optical properties of the molecules. The synthesis process typically aims to create compounds with strong piezofluorochromic behavior, which is the ability to change fluorescence emission upon the application of mechanical pressure.
Molecular Structure Analysis
The molecular structure of these anthracene-based compounds is crucial for their piezofluorochromic properties. The twisted conformation of the molecules leads to poor solid molecular packing and weak interactions at the interfaces of lamellar layers, as confirmed by single-crystal X-ray diffraction analysis . The length of the peripheral alkyl chains also plays a significant role in the molecular packing and the resultant optical properties, with shorter chains leading to larger spectral shifts upon mechanical stress .
Chemical Reactions Analysis
The chemical reactions of interest for these compounds are primarily their responses to external stimuli such as pressure and temperature. The piezofluorochromic nature of these compounds is generated through phase transformation under the stimulus of external pressure, which can be reversed by annealing or fuming . The transformation between crystalline and amorphous states is responsible for the piezofluorochromic behavior and the restoration of fluorescence emission changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their strong piezofluorochromic behavior and aggregation-induced emission enhancement effect. The fluorescence emissions of both pressed and annealed states are influenced by the length of the alkyl chains, with longer chains showing larger piezofluorochromic spectral shifts . The compounds' ability to switch between crystalline and amorphous states under various external stimuli is a key factor in their solid-state optical properties . Additionally, the mechanical grinding of these compounds results in the destruction of pristine ordered structures, formation of crystal defects, and the appearance of amorphous states, which are responsible for their piezofluorochromic behavior .
Aplicaciones Científicas De Investigación
Cation Sensors and Metal Complexation
Compounds derived from 2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) have been used as efficient ligands in the recognition of specific metal cations. For instance, O4S2-crown annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene have been synthesized and demonstrated to function effectively in the voltammetric and UV/Vis spectroscopic recognition of Na+ and Ag+ ions. The metal complexation to these units results in a significant positive shift in the potential of the first, two-electron oxidation wave, indicating the formation of metal-ligand complexes (Bryce et al., 2001).
Photoinduced Electron-Transfer Features
Research has explored the photoinduced electron-transfer characteristics of C60/exTTF ensembles (exTTF = 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene). The study involved synthesizing a series of C60-exTTF ensembles to investigate their electron-transfer quenching, leading to the formation of charge-separated states. This research highlights the versatility of these compounds in photochemical applications (Díaz et al., 2003).
Electrochemistry and X-Ray Crystal Structures
In-depth studies on the electrochemical properties and X-ray crystal structures of 2,6-dialkoxy-9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have revealed their unique conformations and redox behaviors. These studies are crucial for understanding the electrical properties of these compounds, which are essential for designing novel electronic materials (Bryce et al., 2000).
Redox-Active Dendrimers and Nanoparticles
The integration of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units into dendritic structures has led to the creation of highly-charged organic nanoparticles. These structures demonstrate remarkable electrochemical stability and are potential candidates for various applications in materials science, particularly in the field of nanotechnology (Godbert & Bryce, 2002).
Photochemistry and Radical Ion Generation
The photochemistry of the pi-extended 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system has been investigated, focusing on the generation and characterization of radical cation, dication, and derived products. Such studies are critical in understanding the photochemical behavior of these compounds, which can be harnessed in various scientific applications (Jones et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-[10-(1,3-dithiol-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S4/c1-2-14-7-8-17-18(13-14)20(22-25-11-12-26-22)16-6-4-3-5-15(16)19(17)21-23-9-10-24-21/h2-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQRJPHCJRMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=C3SC=CS3)C4=CC=CC=C4C2=C5SC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



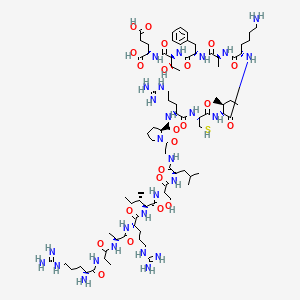
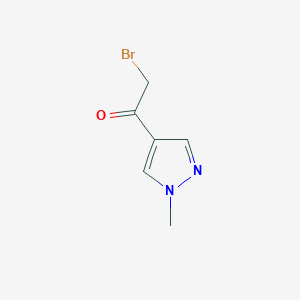
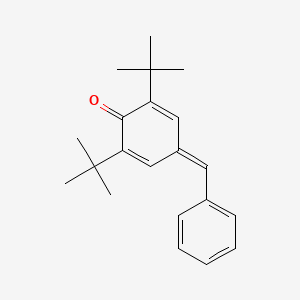
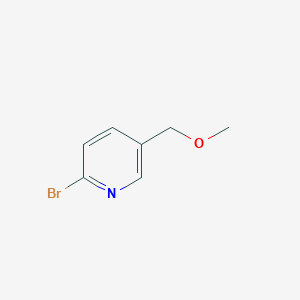
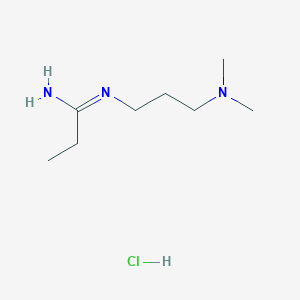
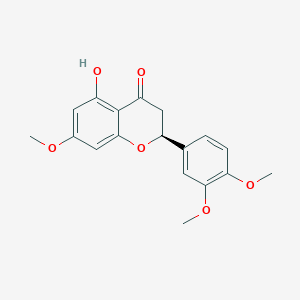
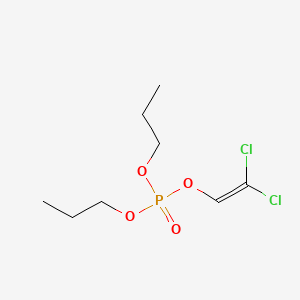
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
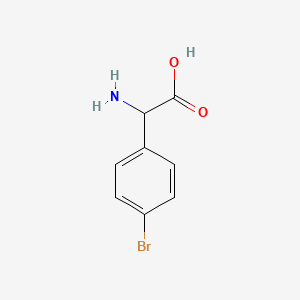
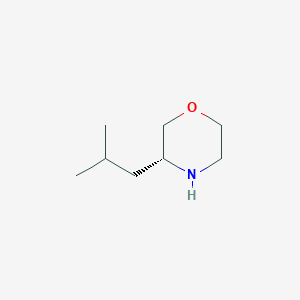
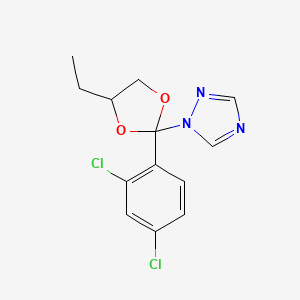
![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
